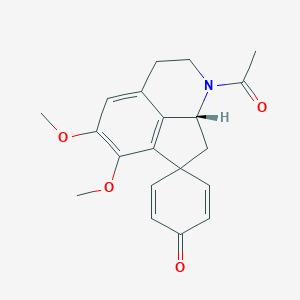

N-Acetylstepharine

Overview

Description

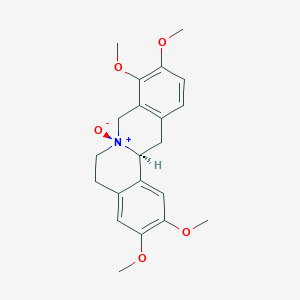

N-Acetylstepharine is an alkaloid that is derived from the herbs of Stephania longa . It has a molecular formula of C20H21NO4 and a molecular weight of 339.39 g/mol . The compound is a powder in physical form .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C20H21NO4 . Further analysis such as 1H NMR and FT-IR spectroscopy could provide more detailed information about its structure .Physical And Chemical Properties Analysis

This compound is a powder in physical form . Its molecular weight is 339.39 g/mol . More detailed physical and chemical properties could be determined through further analysis.Scientific Research Applications

Neuroprotective Potential

N-Acetylstepharine and related compounds have shown promising neuroprotective effects. Zhou et al. (2014) found that N-Acetyl-Serotonin, a precursor of melatonin, demonstrated neuroprotective properties in various models of ischemic injury, suggesting a similar potential for this compound in neuroprotection (Zhou et al., 2014).

Psychiatric Disorders Treatment

Dean et al. (2011) explored the use of N-Acetylcysteine in treating psychiatric disorders, revealing its benefits in modulating neurotropic and inflammatory pathways. This finding opens up potential applications for this compound in similar therapeutic areas (Dean et al., 2011).

Neurodegenerative Diseases

Research by Tardiolo et al. (2018) on N-Acetylcysteine highlighted its role in neurodegenerative diseases like Parkinson’s and Alzheimer’s. The antioxidant and anti-inflammatory activities of such compounds suggest that this compound could be beneficial in these conditions as well (Tardiolo et al., 2018).

Neuropsychiatric Disorders

Berk et al. (2013) reported the promising effects of N-Acetylcysteine across various neuropsychiatric disorders, including addiction and mood disorders. The overlapping mechanisms of action could imply similar therapeutic potentials for this compound (Berk et al., 2013).

Potential in Oral Health Care

Pei et al. (2018) discussed the biological activities of N-Acetylcysteine and its potential applications in oral health care, including antimicrobial and anticarcinogenic effects. These findings suggest that this compound might also find use in dental medicine (Pei et al., 2018).

properties

IUPAC Name |

(4R)-5-acetyl-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(22)21-9-6-13-10-16(24-2)19(25-3)18-17(13)15(21)11-20(18)7-4-14(23)5-8-20/h4-5,7-8,10,15H,6,9,11H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDTTYCECGBECX-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2=CC(=C(C3=C2[C@H]1CC34C=CC(=O)C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4880-87-9 | |

| Record name | N-Acetylnorpronuciferine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

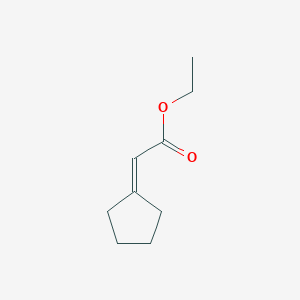

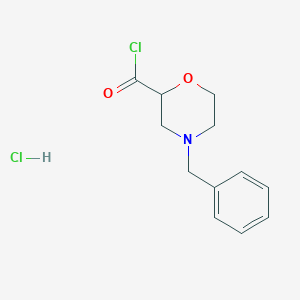

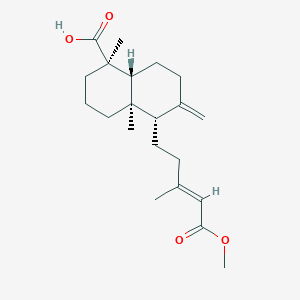

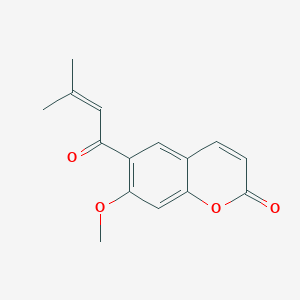

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)